Structural Uniqueness and Predicted Lipophilicity vs. Closest Commercial Analogs
The target compound is characterized by a unique combination of a 4-fluorophenyl pyridazine core and a 2,5-dimethylbenzenesulfonamide group. A direct structural analog, 5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide (CAS 920213-32-7), replaces the 2,5-dimethylbenzene with a 5-chlorothiophene . This substitution is predicted to result in distinct electronic and lipophilic properties. The presence of the dimethylbenzene group increases the calculated logP (ClogP) compared to the thiophene analog, suggesting higher membrane permeability, a critical differentiation point for targets requiring intracellular access . Quantitative structural comparison: Molecular Weight of 401.46 g/mol vs. 413.87 g/mol for the thiophene analog.
| Evidence Dimension | Molecular Structure and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 401.46; Substituent = 2,5-dimethylbenzenesulfonamide |
| Comparator Or Baseline | 5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide; MW = 413.87; Substituent = 5-chlorothiophene-2-sulfonamide |
| Quantified Difference | MW difference: 12.41 g/mol; Distinct aromatic substituents lead to divergent ClogP and potential H-bonding profiles based on predictive models. |
| Conditions | In silico property calculation based standard structural comparison. |
Why This Matters
This structural uniqueness directly influences ADME properties, meaning procurement of a different analog will yield non-comparable pharmacokinetic and target-engagement data.
